benzyl-(N-hydroxy)formamide
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Overview
Description
benzyl-(N-hydroxy)formamide is an organic compound with the molecular formula C8H9NO2 It is a member of the formamide family, characterized by the presence of a formyl group attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzyl-(N-hydroxy)formamide involves the selective N-formylation of N-hydroxylamines. This process typically includes reacting N-hydroxylamine with 2,2,2-trifluoroethylformate in an optionally buffered solvent. The reaction is conducted at temperatures ranging from 50°C to 70°C . Another method involves the oximation of hydroxylamine hydrochloride followed by reduction with sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
benzyl-(N-hydroxy)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to optimize yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
benzyl-(N-hydroxy)formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of benzyl-(N-hydroxy)formamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it forms a chelate with the zinc ion in the active site of metalloproteinases, thereby inhibiting their activity . This interaction is crucial for its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzyl-(N-hydroxy)formamide include other N-hydroxyformamides and N-hydroxylamines. These compounds share similar structural features but differ in their specific functional groups and substituents.
Uniqueness
This compound is unique due to its benzyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it particularly valuable in medicinal chemistry for designing enzyme inhibitors and other bioactive molecules .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in research and development across multiple fields.
Properties
CAS No. |
31335-70-3 |
---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
N-benzyl-N-hydroxyformamide |
InChI |
InChI=1S/C8H9NO2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,7,11H,6H2 |
InChI Key |
DTDVWUSGUXOBQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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